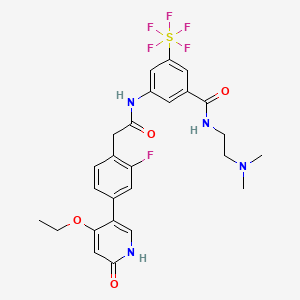
Ret-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-18 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound is a pyridone derivative and has shown significant potential in the research of diseases related to irritable bowel syndrome, gastrointestinal disorders, cancers, and neurodegenerative diseases .
Méthodes De Préparation
Ret-IN-18 is synthesized through a series of chemical reactions involving pyridone as a core structure. The synthetic route typically involves the following steps:
Formation of the Pyridone Core: The pyridone core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Functionalization: The pyridone core is then functionalized with various substituents to enhance its inhibitory activity against RET.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
Ret-IN-18 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Ret-IN-18 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: The compound is used to investigate the role of RET signaling in various biological processes, including cell proliferation, differentiation, and survival.
Medicine: This compound is being explored for its potential therapeutic applications in treating cancers, particularly those with RET mutations or fusions, such as non-small cell lung cancer and thyroid cancer
Industry: The compound is used in the development of new drugs targeting RET-related diseases and in the production of diagnostic tools for detecting RET alterations
Mécanisme D'action
Ret-IN-18 exerts its effects by inhibiting the kinase activity of the RET receptor tyrosine kinase. The compound binds to the ATP-binding site of the RET kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the activation of signaling pathways such as PI3K/AKT, RAS/RAF, MAPK, and PLCγ, which are involved in cell proliferation, growth, and survival .
Comparaison Avec Des Composés Similaires
Ret-IN-18 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Selpercatinib: A selective RET inhibitor approved for the treatment of RET fusion-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications as selpercatinib.
SYHA1815: A novel RET inhibitor that has shown efficacy against RET-driven cancers and overcomes gatekeeper mutations
This compound stands out due to its potential for treating a broader range of diseases, including irritable bowel syndrome and neurodegenerative diseases, in addition to cancers .
Propriétés
Formule moléculaire |
C26H28F6N4O4S |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C26H28F6N4O4S/c1-4-40-23-14-24(37)34-15-21(23)16-5-6-17(22(27)11-16)12-25(38)35-19-9-18(26(39)33-7-8-36(2)3)10-20(13-19)41(28,29,30,31)32/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,33,39)(H,34,37)(H,35,38) |
Clé InChI |
QAPNVVYLNUDSKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(=O)NCCN(C)C)S(F)(F)(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


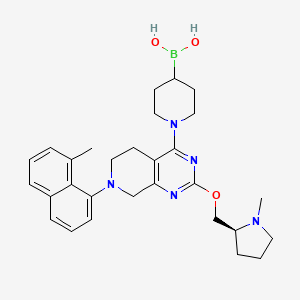

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
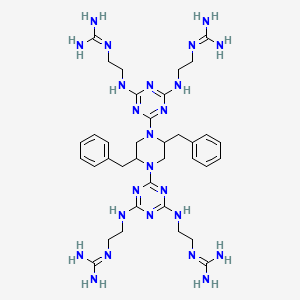
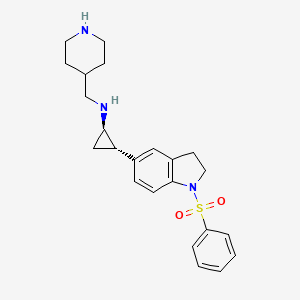
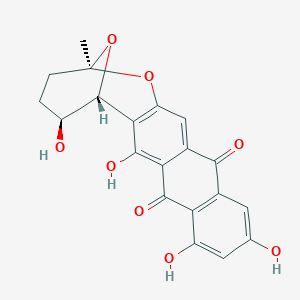

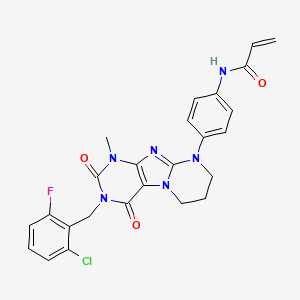
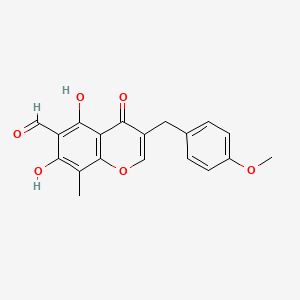

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
